4-乙基-1-苯基-1H-1,2,3-三唑

描述

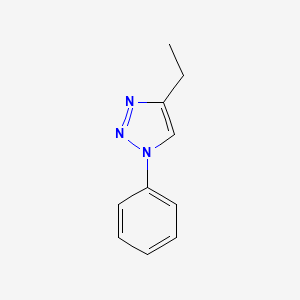

4-ethyl-1-phenyl-1H-1,2,3-triazole is a type of 1,2,3-triazole, a class of heterocyclic compounds . The 1,2,3-triazole ring is of great importance in the fields of chemistry and chemical biology due to its unique properties, inert nature, and ability to mimic amide bonds .

Synthesis Analysis

The synthesis of 1,2,3-triazoles has been a subject of extensive research. A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .Molecular Structure Analysis

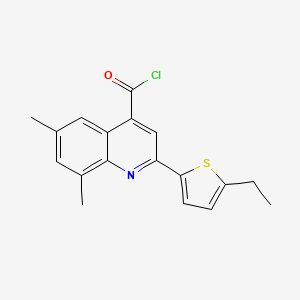

The molecular structure of 4-ethyl-1-phenyl-1H-1,2,3-triazole is characterized by a 1,2,3-triazole ring attached to a phenyl group and an ethyl group . The 1,2,3-triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms .Chemical Reactions Analysis

1,2,3-Triazoles are known for their high chemical stability. They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperatures . The copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, is a common method for the synthesis of 1,2,3-triazoles .Physical and Chemical Properties Analysis

1,2,3-Triazoles have numerous useful properties like high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond .科学研究应用

腐蚀抑制

- 生态腐蚀抑制剂:已经研究了三唑衍生物作为生态腐蚀抑制剂,包括与4-乙基-1-苯基-1H-1,2,3-三唑相关的衍生物,在酸性环境中对低碳钢的腐蚀。它们作为混合型抑制剂,通过物理和化学键吸附在钢表面上,表现出高抑制效率,这归因于它们通过物理和化学键吸附在钢表面上(Nahlé等人,2021)。

合成方法

- 高效合成技术:研究已经探索了三唑衍生物的高效合成方法。例如,一项研究详细介绍了合成乙基-1-(4-甲氧基苯基)-5-苯基-1H-1,2,3-三唑-4-羧酸乙酯的替代路线,展示了这些化合物的多功能性和便于生产的潜力(Chen et al., 2010)。

材料科学

- 金属有机框架:使用基于三唑的配体合成了镧系金属有机框架,与4-乙基-1-苯基-1H-1,2,3-三唑相关。这些框架展示了对金属离子和硝基芳香化合物的荧光感应的有前景性能,表明在感应技术和材料科学中具有潜在应用(Wang等人,2016)。

药理学

- 抗菌和抗锥虫药剂:一些三唑衍生物表现出抗菌活性,并已被研究作为抗锥虫药剂的潜在候选,这表明它们在药理学研究和药物开发中的相关性(Silva et al., 2021)。

作用机制

Target of Action

The primary targets of 4-ethyl-1-phenyl-1H-1,2,3-triazole are carbonic anhydrase-II enzyme and EGFR receptors . These targets play crucial roles in various biological processes. Carbonic anhydrase-II is involved in maintaining pH balance and fluid balance in the body, while EGFR receptors are involved in cell growth and proliferation.

Mode of Action

4-Ethyl-1-phenyl-1H-1,2,3-triazole interacts with its targets through various mechanisms. The 1,2,3-triazole ring interacts with the amino acids present in the active site of EGFR receptors through various interactions like electrostatic interaction, Pi-anion interaction, H-bonding, and Van der Waals interaction . In the case of carbonic anhydrase-II, the compound exhibits inhibitory potential through direct binding with the active site residues .

Biochemical Pathways

The compound affects the biochemical pathways associated with its targets. In the case of carbonic anhydrase-II, the compound inhibits the enzyme, affecting the conversion of carbon dioxide and water into bicarbonate and protons, a crucial process in maintaining pH and fluid balance . For EGFR receptors, the compound’s interaction can affect the downstream signaling pathways involved in cell growth and proliferation .

Result of Action

The molecular and cellular effects of 4-ethyl-1-phenyl-1H-1,2,3-triazole’s action depend on its interaction with its targets. By inhibiting carbonic anhydrase-II, the compound can affect pH and fluid balance . By interacting with EGFR receptors, it can influence cell growth and proliferation .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness. For instance, the compound’s inhibitory activity against carbonic anhydrase-II was observed in an aqueous medium

安全和危害

While specific safety and hazard information for 4-ethyl-1-phenyl-1H-1,2,3-triazole was not found, it’s important to note that chemicals should always be handled with appropriate safety measures. For example, some chemicals are considered hazardous by the OSHA Hazard Communication Standard and may be harmful if swallowed, cause serious eye irritation, or may damage fertility .

未来方向

生化分析

Biochemical Properties

4-Ethyl-1-phenyl-1H-1,2,3-triazole plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as topoisomerase IV, which is essential for DNA replication and cell division in bacteria . Additionally, this compound can bind to proteins involved in cellular signaling pathways, thereby modulating their activity and influencing cellular responses. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of 4-ethyl-1-phenyl-1H-1,2,3-triazole to its target molecules .

Cellular Effects

The effects of 4-ethyl-1-phenyl-1H-1,2,3-triazole on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the production of nitric oxide and tumor necrosis factor-α in human microglia cells, which are key mediators of inflammation . Furthermore, 4-ethyl-1-phenyl-1H-1,2,3-triazole can affect gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and stress responses .

Molecular Mechanism

At the molecular level, 4-ethyl-1-phenyl-1H-1,2,3-triazole exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, thereby inhibiting or activating their function. For example, the compound’s interaction with topoisomerase IV involves the inhibition of the enzyme’s catalytic activity, preventing DNA replication and leading to bacterial cell death . Additionally, 4-ethyl-1-phenyl-1H-1,2,3-triazole can modulate gene expression by binding to transcription factors and altering their ability to regulate target genes .

Temporal Effects in Laboratory Settings

The effects of 4-ethyl-1-phenyl-1H-1,2,3-triazole over time in laboratory settings have been studied extensively. This compound exhibits good stability under various conditions, making it suitable for long-term studies. It can undergo degradation over time, leading to a decrease in its efficacy. Long-term exposure to 4-ethyl-1-phenyl-1H-1,2,3-triazole has been shown to affect cellular function, including alterations in cell proliferation and apoptosis rates

Dosage Effects in Animal Models

The effects of 4-ethyl-1-phenyl-1H-1,2,3-triazole vary with different dosages in animal models. At low doses, the compound has been observed to exhibit beneficial effects, such as anti-inflammatory and antimicrobial activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

4-Ethyl-1-phenyl-1H-1,2,3-triazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, 4-ethyl-1-phenyl-1H-1,2,3-triazole can affect metabolic flux by modulating the activity of key metabolic enzymes, thereby influencing the levels of metabolites in cells .

Transport and Distribution

The transport and distribution of 4-ethyl-1-phenyl-1H-1,2,3-triazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects . The distribution of 4-ethyl-1-phenyl-1H-1,2,3-triazole is also influenced by its physicochemical properties, such as solubility and lipophilicity, which affect its ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of 4-ethyl-1-phenyl-1H-1,2,3-triazole is critical for its activity and function. This compound can be targeted to specific compartments or organelles within the cell, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of 4-ethyl-1-phenyl-1H-1,2,3-triazole can influence its interactions with biomolecules and its ability to modulate cellular processes .

属性

IUPAC Name |

4-ethyl-1-phenyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-2-9-8-13(12-11-9)10-6-4-3-5-7-10/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHFLRWZBPPLLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN(N=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride](/img/structure/B1393911.png)

![4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1393918.png)

![3-[(2-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393919.png)

![3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzoyl chloride](/img/structure/B1393921.png)

![2-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1393929.png)

![3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393930.png)

![4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1393931.png)